molecular formula C₁₁H₁₈NO₄ B1139765 trans-3-Formyl-4-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical CAS No. 229621-04-9

trans-3-Formyl-4-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical

Cat. No.: B1139765
CAS No.: 229621-04-9
M. Wt: 228.26
Attention: For research use only. Not for human or veterinary use.
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Description

trans-3-Formyl-4-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical: is a stable nitroxide radical commonly used as a spin label in various scientific research applications. Its unique structure, characterized by the presence of a formyl group, a methoxycarbonyl group, and four methyl groups attached to a pyrrolidine ring, makes it a valuable tool in the study of molecular dynamics and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-Formyl-4-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical typically involves the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction.

    Introduction of Functional Groups: The formyl and methoxycarbonyl groups are introduced through selective functionalization reactions.

    Oxidation: The final step involves the oxidation of the pyrrolidine ring to form the nitroxide radical.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitroxide radical can undergo oxidation to form oxoammonium cations.

    Reduction: It can be reduced to form hydroxylamines.

    Substitution: The formyl and methoxycarbonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxides and hypochlorites.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.

    Substitution: Nucleophiles such as amines and alcohols are used under mild conditions.

Major Products

    Oxoammonium Cations: Formed through oxidation.

    Hydroxylamines: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

trans-3-Formyl-4-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical is widely used in various fields of scientific research:

    Chemistry: Used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.

    Biology: Employed in the study of protein folding, conformational changes, and interactions.

    Medicine: Investigated for its potential use in imaging techniques and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The compound exerts its effects primarily through its stable nitroxide radical, which can interact with other molecules through electron transfer processes. This interaction can be monitored using EPR spectroscopy, providing valuable insights into the molecular environment and dynamics.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidin-1-yloxyl (TEMPO): Another stable nitroxide radical commonly used in similar applications.

    4-Hydroxy-TEMPO: A hydroxyl-substituted derivative of TEMPO with similar properties.

Uniqueness

trans-3-Formyl-4-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical is unique due to the presence of both formyl and methoxycarbonyl groups, which provide additional functionalization options and influence its reactivity and stability.

Properties

InChI

InChI=1S/C11H18NO4/c1-10(2)7(6-13)8(9(14)16-5)11(3,4)12(10)15/h6-8H,1-5H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHHXUXTFKENMD-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C(N1[O])(C)C)C(=O)OC)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H](C(N1[O])(C)C)C(=O)OC)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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